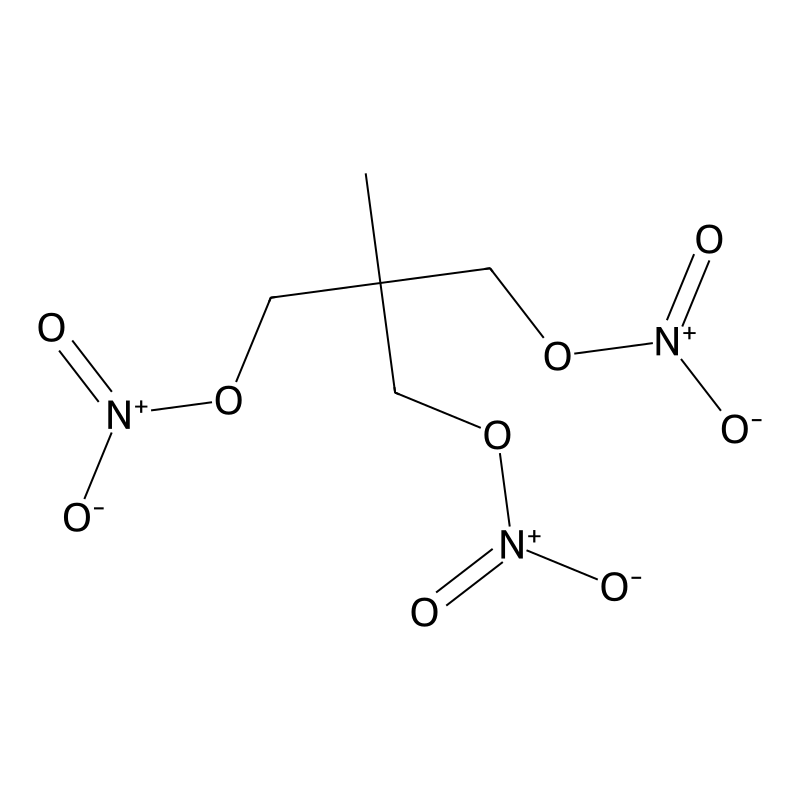

Trimethylolethane trinitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Trimethylolethane trinitrate (CAS: 3032-55-1), also known as Metriol Trinitrate (MTN), is a nitrate ester employed as an energetic plasticizer in solid propellants and smokeless powders.[1][2][3] Unlike the more common nitroglycerin (NG), TMETN offers a distinct property profile, including higher thermal stability and reduced handling sensitivity, making it a candidate for advanced formulations where these characteristics are critical.[2][4] It is typically supplied as a colorless to light brown oily liquid and is used to enhance the mechanical properties and performance of energetic binders like nitrocellulose or glycidyl azide polymer (GAP).[2][5][6] Its primary procurement consideration revolves around its role as a potential replacement for NG in applications demanding improved safety and stability profiles.[3][4][7]

References

- [1] Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics. Wiley-VCH.

- [2] Copperhead Chemical Company Inc. Trimethylolethane Trinitrate (TMETN) Technical Datasheet.

- [3] Urbanski, T. (1967). Chemistry and Technology of Explosives, Vol. 3. Pergamon Press.

- [4] Zheng, L., et al. (2023). Theoretical Kinetic Studies on Thermal Decomposition of Glycerol Trinitrate and Trimethylolethane Trinitrate in the Gas and Liquid Phases. The Journal of Physical Chemistry A, 127(5), 1236–1246.

- [8] Zheng, L., et al. (2023). Theoretical Kinetic Studies on Thermal Decomposition of Glycerol Trinitrate and Trimethylolethane Trinitrate in the Gas and Liquid Phases. The Journal of Physical Chemistry A, 127(5), 1236–1246.

- [11] Problem Definition Study on the Health Effects of Diethyleneglycol Dinitrate, Triethylenegycol Dinitrate, and Trimethylolethane. DTIC Report AD-A090 689, 1980.

- [13] G. F. Lee, et al., Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances, DSTO-TR-0966, 2000.

Direct substitution of Trimethylolethane trinitrate with analogs like Nitroglycerin (NG) or Butanetriol trinitrate (BTTN) is often unfeasible due to significant differences in handling safety, thermal stability, and formulation compatibility. For instance, TMETN's lower sensitivity to impact compared to NG is a critical differentiator for processing and transport safety.[8] Furthermore, its thermal decomposition behavior is distinct; theoretical studies show that while TMETN decomposes faster than NG in the gas phase, its decomposition in the liquid (condensed) phase is substantially slower, a key factor for propellant shelf-life and stability.[4] These unique physical and chemical properties mean that TMETN cannot be treated as a simple commodity substitute, as formulation adjustments, safety protocols, and performance expectations must be specifically tailored to its profile.

References

Significantly Reduced Impact Sensitivity for Improved Handling and Processing Safety

TMETN demonstrates a markedly lower sensitivity to impact compared to the widely used energetic plasticizer Nitroglycerin (NG). In standardized Picatinny Arsenal drop-weight tests, TMETN has an impact sensitivity value of 47 cm.[8][9] This is substantially less sensitive than NG, which has reported impact sensitivity values as low as 15-20 cm under similar test conditions, indicating a significantly higher risk of accidental initiation from shock or impact during manufacturing, transport, and handling.

| Evidence Dimension | Impact Sensitivity (Picatinny Arsenal Drop-Weight Test, 2.5 kg weight) |

| Target Compound Data | 47 cm |

| Comparator Or Baseline | Nitroglycerin (NG): ~15-20 cm |

| Quantified Difference | >2x less sensitive than Nitroglycerin |

| Conditions | Standardized drop-weight impact test. |

This lower sensitivity directly translates to reduced handling hazards and may simplify safety protocols during propellant mixing and processing, a critical factor in procurement and operational cost.

Superior Thermal Stability in Condensed Phase for Enhanced Propellant Longevity

TMETN exhibits superior thermal stability in the condensed (liquid) phase compared to Nitroglycerin (NG), a key factor for the long-term storage and safety of propellants. High-level quantum chemical calculations show that at 500 K, the liquid phase decomposition of TMETN is 5835 times slower than that of NG.[8] This pronounced difference is attributed to solvation effects and highlights TMETN's greater intrinsic stability in practical formulations, where it exists in a condensed state.[8] The onset of thermal decomposition as measured by DSC is also higher for TMETN (peak exotherm ~221°C) versus NG (peak exotherm ~215°C).

| Evidence Dimension | Calculated Liquid Phase Decomposition Rate Coefficient Ratio (k_NG / k_TMETN) |

| Target Compound Data | 1 (Normalized) |

| Comparator Or Baseline | Nitroglycerin (NG): 5835 |

| Quantified Difference | TMETN decomposes >5800x slower than NG in the liquid phase at 500 K. |

| Conditions | Quantum chemical calculations (RRKM/master equation theory) with a continuum solvation model (SMD) in water. |

The significantly slower decomposition rate in the liquid phase suggests a longer and more reliable service life for propellants formulated with TMETN, reducing replacement costs and enhancing storage safety.

Comparable Energetic Performance to Benchmark Plasticizers

While offering significant safety advantages, TMETN maintains high energetic performance comparable to other nitrate esters. Its heat of explosion is reported as 1122 cal/g (4.69 MJ/kg), and its detonation velocity is 7050 m/s.[1][8] This compares favorably with Butanetriol trinitrate (BTTN), another NG replacement, which has a reported heat of combustion of 9071 J/g (note: this is heat of combustion, not explosion).[10] Although its detonation velocity is lower than that of NG (~7700 m/s), its energy output is substantial, making it an effective energetic plasticizer without the extreme sensitivity of NG.[4]

| Evidence Dimension | Heat of Explosion (cal/g) | Detonation Velocity (m/s) |

| Target Compound Data | 1122 cal/g | 7050 m/s |

| Comparator Or Baseline | Nitroglycerin (NG): ~1450 cal/g | ~7700 m/s |

| Quantified Difference | TMETN has ~23% lower heat of explosion and ~8% lower detonation velocity than NG. |

| Conditions | Standard calorimetric and detonation velocity measurements. |

This evidence demonstrates that the significant gains in safety and stability with TMETN come with a predictable and manageable trade-off in peak performance, allowing formulators to achieve high energy levels while meeting stricter safety requirements.

Formulation of Insensitive Munitions (IM) and Propellants

TMETN is a strong candidate for formulating propellants and plastic-bonded explosives intended to meet Insensitive Munitions requirements. Its significantly lower impact sensitivity compared to NG directly addresses the need for materials that are less vulnerable to accidental initiation from shock or impact, a core tenet of IM design.[8][9]

Energetic Plasticizer for Long Shelf-Life Solid Rocket Motors

For applications requiring long-term storage and operational reliability, TMETN's superior thermal stability in the condensed phase is a critical advantage. Its decomposition rate, orders of magnitude slower than that of NG, suggests enhanced chemical stability over time, making it suitable for solid rocket motors and munitions with extended service life requirements.[4]

Nitroglycerin Replacement in Double-Base Propellants to Reduce Handling Hazards

TMETN serves as a direct, lower-hazard replacement for nitroglycerin in various double-base propellant systems.[3][7] Its use allows for the production of energetic materials with comparable performance but with a significantly improved safety profile during manufacturing, transport, and deployment, justifying its selection where operational safety is a primary concern.[8]

References

- [1] Grokipedia. Trimethylolethane trinitrate. Retrieved from Grokipedia.

- [5] Copperhead Chemical Company Inc. Trimethylolethane Trinitrate (TMETN) Technical Datasheet.

- [8] Zheng, L., et al. (2023). Theoretical Kinetic Studies on Thermal Decomposition of Glycerol Trinitrate and Trimethylolethane Trinitrate in the Gas and Liquid Phases. The Journal of Physical Chemistry A, 127(5), 1236–1246.

- [11] Problem Definition Study on the Health Effects of Diethyleneglycol Dinitrate, Triethylenegycol Dinitrate, and Trimethylolethane. DTIC Report AD-A090 689, 1980.

XLogP3

GHS Hazard Statements

H200 (100%): Unstable Explosive [Danger Explosives];

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Explosive;Acute Toxic;Health Hazard;Environmental Hazard